2-(Cyano(cyclopropyl)methoxy)ethane-1-sulfonyl chloride

Physicochemical Properties Drug-Likeness Lead Optimization

Fragment-based screening programs using shorter-linker sulfonyl chlorides often encounter SAR divergence due to altered pharmacophore presentation. This compound's ethoxy spacer (~5.5 Å) decouples the cyclopropyl-nitrile motif from the -SO₂Cl electrophile, preserving conformational restriction and metabolic stability while reducing steric congestion. • Compatible with automated parallel synthesis for rapid sulfonamide library generation (>100 compounds/run). • ≥95% purity across suppliers ensures biological assay reproducibility. • Occupies fragment 'sweet spot' (MW 223.68, clogP 0.8, TPSA 75.5 Ų) per Rule of Three.

Molecular Formula C7H10ClNO3S
Molecular Weight 223.67
CAS No. 2193064-72-9
Cat. No. B2905736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyano(cyclopropyl)methoxy)ethane-1-sulfonyl chloride
CAS2193064-72-9
Molecular FormulaC7H10ClNO3S
Molecular Weight223.67
Structural Identifiers
SMILESC1CC1C(C#N)OCCS(=O)(=O)Cl
InChIInChI=1S/C7H10ClNO3S/c8-13(10,11)4-3-12-7(5-9)6-1-2-6/h6-7H,1-4H2
InChIKeyHTWASPFTCAYWTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Core Identity and Compound-Class Overview


2-(Cyano(cyclopropyl)methoxy)ethane-1-sulfonyl chloride (CAS 2193064-72-9, MF C₇H₁₀ClNO₃S, MW 223.68 g/mol) is a bifunctional sulfonyl chloride building block that integrates a reactive –SO₂Cl electrophile, a polar nitrile group, and a metabolically robust cyclopropyl ring within a single ethoxy-bridged scaffold [1]. The compound is catalogued under PubChem CID 137951974 and MDL MFCD31617571, with a computed XLogP3-AA of 0.8 and a topological polar surface area (TPSA) of 75.5 Ų, placing it in a favorable physicochemical space for fragment elaboration and lead optimization [1]. Its primary utility lies in nucleophilic derivatization—particularly sulfonamide and sulfonate ester formation—making it a versatile late-stage functionalization handle in medicinal chemistry and agrochemical discovery programs.

1
Nucleophilic derivatization via sulfonamide and sulfonate ester formation
2
Late-stage functionalization handle for medchem and agrochemical discovery
3
Ethoxy-bridged scaffold with reported XLogP 0.8 / TPSA 75.5 Ų for fragment elaboration

Structural Differentiation from Generic Analogs


Superficially analogous sulfonyl chlorides—such as (1-cyanocyclopropyl)methanesulfonyl chloride (CAS 1461707-09-4) or 2-cyanoethane-1-sulfonyl chloride (CAS 27869-05-2)—diverge markedly in topological polar surface area, rotatable bond count, and hydrogen-bond acceptor capacity, all of which govern permeability, solubility, and target-binding trajectories [1]. The ethoxy spacer in 2-(cyano(cyclopropyl)methoxy)ethane-1-sulfonyl chloride decouples the rigid cyclopropyl-nitrile motif from the electrophilic center, reducing steric congestion at the reaction site while preserving the conformational restriction and metabolic stability conferred by the cyclopropane ring [2]. Substituting a shorter-linked or deoxygenated analog alters both the three-dimensional pharmacophore presentation and the intrinsic reactivity of the sulfonyl chloride group, leading to divergent structure–activity relationships (SAR) that cannot be recapitulated by simple functional-group replacement.

Target Scaffold
Analog Mismatch
Ethoxy spacer decouples cyclopropyl-nitrile from –SO₂Cl, reducing steric congestion
Shorter-linked or deoxygenated analogs may shift 3D pharmacophore and reactivity profile
Higher TPSA and rotatable bond count from ethoxy bridge may support broader conformational sampling
Lower-TPSA analogs may alter solubility and induced-fit binding trajectories; SAR may not transfer

Quantitative Evidence vs. Closest Analogs


Physicochemical Profile: XLogP, TPSA, and Rotatable Bonds

2-(Cyano(cyclopropyl)methoxy)ethane-1-sulfonyl chloride exhibits a computed XLogP3-AA of 0.8, a TPSA of 75.5 Ų, and 5 rotatable bonds, compared to (1-cyanocyclopropyl)methanesulfonyl chloride (CAS 1461707-09-4), which has a lower estimated TPSA of approximately 54 Ų and only 2 rotatable bonds due to the absence of the ethoxy linker [1]. The increased rotatable bond count and higher TPSA of the target compound enhance aqueous solubility and provide greater conformational flexibility for induced-fit binding, while the retained cyclopropyl ring still limits the entropic penalty upon target engagement.

Physicochemical Profile
Class-level
XLogP 0.8 · TPSA 75.5 Ų · 5 rotatable bonds vs. comparator TPSA ≈54 Ų · 2 rotatable bonds
Supports fragment physicochemical space screening; broader conformational sampling reported
Δ TPSA +21.5 Ų; Δ rotatable bonds +3. Computed properties from PubChem
Physicochemical Properties Drug-Likeness Lead Optimization

Electrophilic Reactivity Advantage Over Sulfonamide Analogs

The target compound bears a reactive sulfonyl chloride group (–SO₂Cl), enabling direct, high-yielding condensation with primary and secondary amines to afford diverse sulfonamides under mild conditions. In contrast, the corresponding sulfonamide analog, 2-[cyano(cyclopropyl)methoxy]ethane-1-sulfonamide (CAS 2580230-35-7), is the product of such a reaction and lacks this electrophilic versatility . Sulfonyl chloride intermediates typically react with amines at room temperature within 1–2 hours, whereas de novo synthesis of sulfonamides from sulfonates requires additional activation steps (e.g., PCl₅ or SOCl₂), adding synthetic burden and reducing overall yield [1].

Electrophilic Reactivity
Head-to-head
–SO₂Cl enables direct amination at r.t., 1–2 h vs. sulfonamide analog requires pre-activation
Supports single-step sulfonamide library synthesis; eliminates multi-step activation
Qualitative workflow advantage; standard condensation protocols apply
Synthetic Chemistry Sulfonamide Derivatization Building-Block Reactivity

Metabolic Stability from the Cyclopropyl Scaffold

The cyclopropyl ring in 2-(cyano(cyclopropyl)methoxy)ethane-1-sulfonyl chloride confers resistance to cytochrome P450-mediated oxidation compared to non-cyclopropyl analogs such as 2-cyanoethane-1-sulfonyl chloride (CAS 27869-05-2). Literature precedent demonstrates that cyclopropyl substitution reduces intrinsic clearance in human liver microsomes by 2- to 5-fold relative to unsubstituted alkyl chains, attributable to the increased C–H bond dissociation energy of the cyclopropane ring [1]. Although direct microsomal stability data for this specific compound are not publicly available, the class-level inference is supported by extensive medicinal chemistry experience with cyclopropyl-containing drug candidates [2].

Metabolic Stability
Class-level
Cyclopropyl ring: reported 2–5× reduced HLM intrinsic clearance vs. linear alkyl analogs
Supports metabolic stability screening context for lead optimization
Class-level inference from cyclopropyl SAR literature; compound-specific data to verify
Metabolic Stability Cyclopropane Drug Design

Procurement Reliability and Inter-Vendor Purity

2-(Cyano(cyclopropyl)methoxy)ethane-1-sulfonyl chloride is consistently offered at ≥95% purity across multiple independent vendors, including Chemenu (Catalog CM773483, 95%+) and Labgle (实验谷, 95%) [1]. This inter-vendor purity consistency minimizes batch-to-batch variability in downstream synthesis, a critical factor for reproducible SAR studies. In comparison, (1-cyanocyclopropyl)methanesulfonyl chloride (CAS 1461707-09-4), while also available at 95%, exhibits more limited supplier diversity, which can pose procurement risks during scale-up or resupply .

Procurement Reliability
Specification review
≥95% purity across ≥3 independent suppliers vs. comparator ~2 verified sources
Supports multi-vendor procurement and lot-consistency review
Vendor catalog specifications as of May 2026
Quality Control Procurement Reproducibility

Optimal Deployment in Scientific Procurement


Fragment-Based Drug Discovery Libraries

With an XLogP of 0.8, TPSA of 75.5 Ų, and 5 rotatable bonds, this compound occupies the 'sweet spot' of fragment physicochemical space (MW < 250, clogP < 3, TPSA < 100) advocated by the Rule of Three for fragment-based screening [1]. Its cyclopropyl-nitrile motif can serve as a hydrogen-bond acceptor and a conformational anchor, while the sulfonyl chloride handle enables rapid on-DNA or solid-phase diversification into sulfonamide- and sulfonate-based fragment libraries.

Targeted Covalent Inhibitor Warhead Precursor

The sulfonyl chloride electrophile can be installed as a latent warhead that, upon coupling with amine-containing targeting ligands, generates sulfonamide-linked covalent inhibitors. Compared to acrylamide-based warheads, sulfonyl chlorides offer faster reaction kinetics with non-catalytic lysine residues, and the ethoxy spacer in this compound provides optimal distance (≈5.5 Å) between the cyclopropyl-nitrile recognition element and the electrophilic center [1][2].

Agrochemical Sulfonamide Lead Optimization

Cyclopropyl sulfonamides have demonstrated potent herbicidal and fungicidal activity in patent literature [2]. This sulfonyl chloride building block enables rapid exploration of the cyclopropyl-nitrile pharmacophore in agrochemical SAR programs, where the nitrile group can act as a bioisostere for halogen substituents, enhancing both potency and environmental degradability.

High-Throughput Sulfonamide Library Synthesis

The compound's reactive sulfonyl chloride group is compatible with automated parallel synthesis platforms, allowing rapid generation of diverse sulfonamide arrays (>100 compounds per run) upon reaction with commercial amine libraries. The consistent ≥95% purity across vendors ensures that input material quality does not confound biological assay results [1][2].

Application
Selection Property
Validation Focus
Fragment-based screening library synthesis
Fragment physicochemical profile (XLogP, TPSA, rotatable bonds)
Sulfonamide diversification efficiency
Covalent probe precursor synthesis
Sulfonyl chloride electrophile reactivity
Amine coupling kinetics and linker geometry
Agrochemical sulfonamide SAR studies
Cyclopropyl-nitrile pharmacophore presentation
Bioisosteric replacement screening
Parallel sulfonamide library synthesis
Automated synthesis platform compatibility
Inter-vendor purity consistency
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